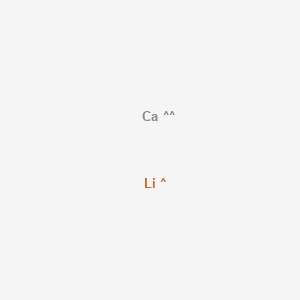Calcium;lithium
CAS No.: 73882-92-5
Cat. No.: VC19375114
Molecular Formula: CaLi
Molecular Weight: 47.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73882-92-5 |
|---|---|
| Molecular Formula | CaLi |
| Molecular Weight | 47.0 g/mol |
| IUPAC Name | calcium;lithium |
| Standard InChI | InChI=1S/Ca.Li |
| Standard InChI Key | USOPFYZPGZGBEB-UHFFFAOYSA-N |
| Canonical SMILES | [Li].[Ca] |
Introduction
Fundamental Characteristics of Calcium;Lithium
Calcium;lithium exists as a metallic solid with variable stoichiometric ratios, though the primary commercial form appears as Li:Ca 90:10 . The compound formula CaLi corresponds to a molecular weight of 47.018 g/mol, with exact mass measurements confirming 46.979 g/mol . X-ray crystallographic data remains limited in published literature, though analogous lithium-calcium nitride structures demonstrate tetrahedral coordination patterns that may inform our understanding of the metallic alloy's lattice configuration .
The material's physical properties present several notable gaps in current knowledge. Available data sheets list melting point, boiling point, and density as unspecified (N/A) , suggesting either proprietary industrial information or measurement challenges due to the compound's reactivity. Material safety documentation classifies calcium;lithium under UN1415 4.3/PG I transport regulations, indicating pyrophoric properties and water reactivity .
Table 1: Basic Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | Li-Ca |
| Molecular Weight | 47.018 g/mol |
| Appearance | Metallic solid |
| Hazard Statements | H260, H314 |
| Transport Class | UN1415 4.3/PG I |
Synthetic Methodologies and Structural Considerations
Industrial production typically employs direct metallurgical combination of elemental constituents under inert atmospheres. American Elements specifies packaging under argon or vacuum for hygroscopic and oxidative sensitivity , implying high reactivity in manufacturing processes. Laboratory-scale synthesis of related lithium-calcium compounds involves sealed niobium tube reactions at 800-1050°C using lithium nitride fluxes , though direct alloy preparation may require lower temperatures to prevent lithium volatilization.
Structural analysis of analogous systems reveals complex coordination environments. In lithium calcium nitride compounds, transition metals occupy tetrahedral sites with nitrogen ligands , suggesting potential similarities in the metallic alloy's short-range order. The compound's electronic structure likely features charge transfer from calcium's [Ar]4s² configuration to lithium's [He]2s¹ orbital, creating a metallic bonding network with partial ionic character.
| Element | Crustal Abundance | 2030 Demand Projection |
|---|---|---|
| Lithium | 20 ppm | 2 million tonnes |
| Calcium | 41,000 ppm | N/A |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume